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Compound of Interest

Compound Name: Benzyl N-hydroxycarbamate

Cat. No.: B014954 Get Quote

An In-Depth Technical Guide to Benzyl N-hydroxycarbamate: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Benzyl N-hydroxycarbamate (CAS No. 3426-

71-9), a versatile reagent pivotal in pharmaceutical research and synthetic organic chemistry.

We will move beyond simple data recitation to offer field-proven insights into its core chemical

properties, synthesis, and critical applications, with a focus on the causality behind

experimental choices.

Core Chemical Identity and Physicochemical
Properties
Benzyl N-hydroxycarbamate, also known by synonyms such as N-

(Benzyloxycarbonyl)hydroxylamine or N-Cbz-hydroxylamine, is a stable, crystalline solid that

serves as a cornerstone reagent for introducing a protected hydroxylamine moiety.[1][2][3] Its

benzyloxycarbonyl (Cbz or Z) protecting group offers robust stability under various conditions

while allowing for clean deprotection, typically via catalytic hydrogenation. This combination of

stability and reactivity makes it an invaluable intermediate.[4]

The fundamental structure of the molecule is depicted below.

Caption: Molecular Structure of Benzyl N-hydroxycarbamate.
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Summary of Physicochemical Data
The quantitative properties of Benzyl N-hydroxycarbamate are summarized below for quick

reference. These values are critical for experimental design, including solvent selection and

reaction temperature control.

Property Value Reference(s)

CAS Registry Number 3426-71-9 [5]

Molecular Formula C₈H₉NO₃ [2][5]

Molecular Weight 167.16 g/mol [2][5]

Appearance
White to off-white crystalline

solid/powder
[1][4]

Melting Point 65-70 °C [1][6][7]

Boiling Point
373.4 °C at 760 mmHg

(estimated)
[4][6]

Solubility
DMSO (Slightly), Methanol

(Slightly)
[1]

Storage Temperature
Room Temperature, keep

sealed in dry
[1]

Sensitivity Moisture Sensitive [1]

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of Benzyl N-
hydroxycarbamate post-synthesis or before use.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals

corresponding to the different proton environments. The five aromatic protons of the benzyl

group typically appear as a multiplet in the δ 7.2-7.4 ppm range. A sharp singlet

corresponding to the two benzylic methylene (-CH₂-) protons is expected around δ 5.1 ppm.

The N-H and O-H protons are exchangeable and may appear as broad singlets.
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¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the aromatic carbons

between δ 127-138 ppm, the benzylic carbon around δ 65-70 ppm, and the carbonyl carbon

of the carbamate group significantly downfield, typically in the δ 155-160 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. A broad absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to

the O-H and N-H stretching vibrations. A strong, sharp peak characteristic of the carbonyl

(C=O) group in the carbamate will be present around 1680-1720 cm⁻¹.[2][8]

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound

is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at

m/z 168.06.

Synthesis and Purification Protocol
The most reliable and widely used synthesis of Benzyl N-hydroxycarbamate involves the

reaction of benzyl chloroformate with hydroxylamine hydrochloride under basic conditions.[7]

This procedure is effective due to the high reactivity of the acid chloride with the nucleophilic

hydroxylamine and the use of a base to neutralize the HCl generated, driving the reaction to

completion.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Synthesis Methodology
This protocol is adapted from established laboratory procedures.[7]

Prepare Base Solution: In a three-necked flask equipped with a mechanical stirrer and a

dropping funnel, dissolve sodium carbonate (Na₂CO₃, ~1.5 equivalents) in deionized water.

The sodium carbonate acts as a base to neutralize the HCl salt of hydroxylamine and the

HCl byproduct formed during the reaction, preventing the protonation of the hydroxylamine

nucleophile.

Add Hydroxylamine: To the stirring carbonate solution, add hydroxylamine hydrochloride

(NH₂OH·HCl, ~1.1-1.2 equivalents) portion-wise. Stir until fully dissolved.
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Prepare Benzyl Chloroformate: In a separate beaker, dissolve benzyl chloroformate (1.0

equivalent) in dichloromethane (DCM).

Reaction Execution: Cool the hydroxylamine solution in an ice-water bath. Slowly add the

benzyl chloroformate/DCM solution dropwise via the dropping funnel over approximately 4

hours. Causality Insight: A slow, controlled addition at low temperature is critical to manage

the exothermic reaction and prevent the formation of side products, such as dibenzyl

carbonate.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction

proceeds to completion.

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add more

deionized water to fully dissolve the salts. Separate the organic (DCM) layer. Extract the

aqueous layer three times with fresh portions of DCM to recover any dissolved product.[7]

Washing and Drying: Combine all organic extracts and wash them with a saturated brine

solution. This step helps to remove residual water and inorganic salts. Dry the combined

organic phase over anhydrous sodium sulfate (Na₂SO₄).

Solvent Removal: Filter off the drying agent and remove the DCM solvent under reduced

pressure using a rotary evaporator at a bath temperature below 40 °C. This will yield the

crude product.

Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot DCM.

Cool the solution to 0 °C in an ice-water bath and then slowly add petroleum ether dropwise

until the solution becomes cloudy, inducing crystallization. Allow the solution to crystallize at

0 °C for at least one hour.[7] Causality Insight: The DCM/petroleum ether solvent system is

chosen for its differential solubility properties. The product is soluble in DCM but poorly

soluble in petroleum ether, allowing for selective precipitation of the pure compound upon

addition of the anti-solvent.

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash the

crystals with a pre-cooled mixture of petroleum ether and DCM (e.g., 3:1 v/v), and dry under
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vacuum at a modest temperature (~35 °C).[7] A typical yield for this procedure is in the 60-

70% range.

Core Reactivity and Synthetic Applications
The primary utility of Benzyl N-hydroxycarbamate lies in its function as a stable, protected

source of hydroxylamine, particularly for the synthesis of hydroxamic acids.

Synthesis of Hydroxamic Acids
Hydroxamic acids (R-CO-NHOH) are a class of compounds with significant biological activity,

notably as inhibitors of metalloenzymes like histone deacetylases (HDACs).[9] The direct

synthesis of hydroxamic acids from carboxylic acids and free hydroxylamine can be challenging

due to the instability of hydroxylamine and competing side reactions. Benzyl N-
hydroxycarbamate provides a robust Cbz-protected hydroxylamine that can be cleanly

coupled to carboxylic acids using standard peptide coupling reagents.

Step 1: Carboxylic Acid Activation

Step 2: Nucleophilic Attack Step 3: Deprotection

R-COOH
(Carboxylic Acid)

Activated Intermediate
(e.g., O-acylisourea)

+ Coupling Agent

Coupling Agent
(e.g., EDC, DCC)

Protected Hydroxamic Acid
(R-CO-N(OH)-Cbz)

+ Cbz-NHOH

Cbz-NHOH
(Benzyl N-hydroxycarbamate)

Final Hydroxamic Acid
(R-CO-NHOH)

H₂, Pd/C

Click to download full resolution via product page

Caption: Reaction Mechanism for Hydroxamic Acid Synthesis.

Representative Protocol: Carboxylic Acid to Hydroxamic
Acid
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Acid Activation: Dissolve the carboxylic acid (1.0 equivalent) and Benzyl N-
hydroxycarbamate (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or

DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC·HCl, 1.2 equivalents) and, optionally, an activator like 1-Hydroxybenzotriazole (HOBt,

1.2 equivalents). Causality Insight: The coupling agent reacts with the carboxylic acid to form

a highly reactive intermediate (an O-acylisourea ester), which is susceptible to nucleophilic

attack. HOBt is often included to suppress side reactions and minimize potential

racemization if the carboxylic acid has a chiral center.

Coupling Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the

reaction progress by TLC or LC-MS.

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash

sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup

removes the coupling agent byproducts and unreacted starting materials.

Purification of Protected Intermediate: Dry the organic layer over Na₂SO₄, filter, and

concentrate under reduced pressure. Purify the resulting crude Cbz-protected hydroxamic

acid by flash column chromatography on silica gel.

Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or

ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %). Purge the flask

with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at

room temperature until the deprotection is complete (monitored by TLC/LC-MS).

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst. Rinse the pad with fresh solvent. Concentrate the filtrate under reduced pressure to

yield the final hydroxamic acid.

Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is paramount.

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses,

a lab coat, and chemical-resistant gloves.[10][11]
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Handling: Benzyl N-hydroxycarbamate is listed as an irritant.[2] Avoid contact with skin,

eyes, and clothing. Do not breathe in the dust. Handle in a well-ventilated area or a chemical

fume hood.[10][12]

Storage: The compound is sensitive to moisture.[1] Store in a tightly sealed container in a

cool, dry, and dark place to prevent degradation.[1]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
Benzyl N-hydroxycarbamate is a highly valuable and versatile reagent in modern organic

synthesis. Its stability as a protected form of hydroxylamine, combined with straightforward and

high-yielding synthetic protocols, makes it an indispensable tool for researchers, particularly in

the development of hydroxamic acid-based therapeutics. Understanding the principles behind

its synthesis and application allows for its effective and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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